Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-

Catalog No.
S13011385
CAS No.
820963-06-2
M.F
C14H16OSe
M. Wt
279.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten...

CAS Number

820963-06-2

Product Name

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-

IUPAC Name

1-(2-ethylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

Molecular Formula

C14H16OSe

Molecular Weight

279.25 g/mol

InChI

InChI=1S/C14H16OSe/c1-3-16-14-12(10(2)15)9-13(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3

InChI Key

PQDLMVAXBACWFQ-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a complex organic compound characterized by its unique structural features. It belongs to the class of cyclobutene derivatives, which are known for their interesting reactivity and applications in organic synthesis. The presence of an ethylselenyl group enhances its chemical properties, potentially influencing its reactivity and biological activity. The compound's molecular structure can be represented as follows:

  • Molecular Formula: C13H14Se
  • Molecular Weight: Approximately 244.21 g/mol

This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups.

Typical of cyclobutene derivatives:

  • Electrophilic Addition Reactions: The double bond in the cyclobutene ring can react with electrophiles, leading to the formation of various substituted products.
  • Nucleophilic Substitution: The ethylselenyl group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
  • Cycloaddition Reactions: The compound can also participate in [2+2] cycloaddition reactions with dienes or other alkenes, forming larger cyclic structures.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is an area of interest, particularly due to the presence of the selenium atom, which is known for its antioxidant properties. Preliminary studies suggest that compounds containing selenium may exhibit:

  • Anticancer Activity: Some selenium-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties: Selenium is recognized for its role in protecting cells from oxidative stress.

Further research is required to fully elucidate the biological mechanisms and potential therapeutic applications of this compound.

The synthesis of ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be approached through several methods:

  • Cycloaddition Reactions: Starting from appropriate alkenes and utilizing selenium reagents, this method allows for the construction of the cyclobutene framework while introducing the ethylselenyl group.

    Example Reaction:
    Alkene+Selenium reagentCyclobutene derivative\text{Alkene}+\text{Selenium reagent}\rightarrow \text{Cyclobutene derivative}
  • Functionalization of Precursor Compounds: Utilizing existing cyclobutene derivatives and modifying them through selenation reactions can yield the target compound.
  • Click Chemistry Approaches: Employing click chemistry strategies could provide a straightforward pathway to synthesize this compound efficiently.

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals, particularly as anticancer agents or antioxidants.
  • Material Science: The compound could be explored for use in polymer chemistry or as a precursor for novel materials with specific properties.
  • Organic Synthesis: It may serve as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- are crucial for understanding its biological effects and potential therapeutic uses. Research may focus on:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins could reveal insights into its mechanism of action.
  • Cellular Uptake and Metabolism: Understanding how cells absorb and metabolize this compound will help assess its bioavailability and efficacy.

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-Aromatic ketoneKnown for industrial applications
AcetophenoneSimplest aromatic ketonePrecursor to resins and fragrances
PhenylselenolContains seleniumExhibits antioxidant properties

Uniqueness

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is unique due to its specific cyclobutene structure combined with the ethylselenyl group, setting it apart from simpler aromatic ketones like acetophenone or other selenium-containing compounds like phenylselenol. This combination potentially enhances its reactivity and biological activity, making it a subject of interest for further research.

Hydrogen Bond Acceptor Count

1

Exact Mass

280.03664 g/mol

Monoisotopic Mass

280.03664 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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